21-Dehydro Budesonide-d8-1

Descripción

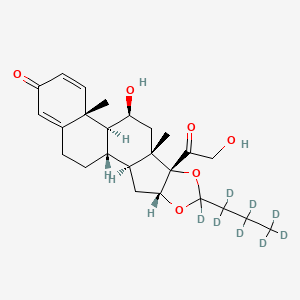

Structure

3D Structure

Propiedades

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1/i1D3,4D2,5D2,21D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVIALXJUBGFJZ-SMANYZGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801114046 |

Source

|

| Record name | (11β,16α)-16,17-[Butylidene-1,2,2,3,3,4,4,4-d8-bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801114046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105542-94-6 |

Source

|

| Record name | (11β,16α)-16,17-[Butylidene-1,2,2,3,3,4,4,4-d8-bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105542-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (11β,16α)-16,17-[Butylidene-1,2,2,3,3,4,4,4-d8-bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801114046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 21-Dehydro Budesonide-d8-1: An Internal Standard for Glucocorticoid Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 21-Dehydro Budesonide-d8-1, a deuterated analog of a key Budesonide impurity and metabolite. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, analytical applications, and the relevant biological pathways of its parent compound.

Core Compound Data

This compound is the stable isotope-labeled form of 21-Dehydro Budesonide. The parent compound, 21-Dehydro Budesonide, is a primary degradation product and impurity of Budesonide, a potent synthetic glucocorticoid.[1][2][3] The defining structural feature of 21-Dehydro Budesonide is the presence of an aldehyde group at the C21 position, in contrast to the hydroxyl group found in Budesonide.[1] Its deuterated analog serves as an ideal internal standard for quantitative analysis using mass spectrometry, offering enhanced accuracy and precision by correcting for variations in sample preparation and instrument response.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its non-deuterated counterpart.

Table 1: Quantitative Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₂₄D₈O₆ | [5][6] |

| Molecular Weight | 436.57 g/mol | [5][6] |

| Synonyms | (11β,16α)-16,17-[(Butylidene-d8)bis(oxy)]-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al | [6] |

| API Family | Budesonide | [5] |

| Category | Stable Isotopes | [5] |

Table 2: Quantitative Data for 21-Dehydro Budesonide (Non-Deuterated)

| Property | Value | Source(s) |

| CAS Number | 85234-63-5 | [7][8] |

| Molecular Formula | C₂₅H₃₂O₆ | [7][8] |

| Molecular Weight | 428.52 g/mol | [7][8] |

| Purity | >95% (HPLC), 96.7% (HPLC) | [7][8] |

| Appearance | Pale Yellow Solid, Yellow Solid | [8] |

| Storage Temperature | -20°C | [7] |

| Synonyms | Budesonide EP Impurity D, Budesonide Aldehyde Impurity | [3] |

Experimental Protocols

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of 21-Dehydro Budesonide. The following is a representative protocol adapted from established methods for Budesonide analysis.

Protocol: Quantification of 21-Dehydro Budesonide in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

1. Preparation of Stock Solutions and Standards:

-

Prepare a stock solution of 21-Dehydro Budesonide at a concentration of 200 µg/mL in methanol.

-

Prepare a stock solution of this compound (Internal Standard, IS) at a concentration of 200 µg/mL in methanol.

-

From these stock solutions, prepare a series of calibration standards and quality control (QC) samples by spiking the analytes into human plasma. A typical concentration range for Budesonide analysis is 2-1024 pg/mL, which can be adapted for 21-Dehydro Budesonide.[9]

2. Sample Preparation (Solid-Phase Extraction - SPE):

-

To a 200 µL aliquot of each plasma sample (calibration standards, QCs, and unknown samples), add an equal volume of water containing the internal standard, this compound.[9]

-

Condition a solid-phase extraction cartridge (e.g., C18 reversed-phase) with 1 mL of methanol followed by 1 mL of water.[9][10]

-

Load the diluted plasma sample onto the conditioned SPE cartridge.[9][10]

-

Wash the cartridge with 1 mL of 5% methanol in water.[9][10]

-

Elute the analyte and internal standard with 1 mL of 100% methanol.[9][10]

-

Evaporate the eluent to dryness under a stream of nitrogen at approximately 50°C.[10]

-

Reconstitute the residue in 200 µL of the mobile phase.[10]

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[4]

-

Mobile Phase A: 0.1% formic acid in water.[4]

-

Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[4]

-

Gradient: A suitable gradient to ensure separation from matrix components. For example, start at 40-50% B, increase to 95% B, hold, and then return to initial conditions.[4][9]

-

Flow Rate: 0.4 mL/min.[4]

-

Injection Volume: 10 µL.[4]

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.[4]

-

Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

SRM Transitions: Monitor the specific precursor-to-product ion transitions for 21-Dehydro Budesonide and this compound. These would need to be determined empirically but would be based on their respective molecular weights.

-

4. Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the unknown samples from the calibration curve.

Mandatory Visualizations

Budesonide Glucocorticoid Receptor Signaling Pathway

Budesonide, the parent compound of 21-Dehydro Budesonide, exerts its anti-inflammatory effects primarily through the glucocorticoid receptor (GR).[11][12] Upon entering the cell, Budesonide binds to the GR in the cytoplasm, causing the dissociation of chaperone proteins like heat shock proteins (HSPs).[12] The activated Budesonide-GR complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on DNA.[11][12] This interaction modulates gene expression, leading to the upregulation of anti-inflammatory proteins (e.g., lipocortin-1) and the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.[11]

References

- 1. 21-Dehydro Budesonide | 85234-63-5 | Benchchem [benchchem.com]

- 2. CID 71315297 | C25H32O6 | CID 71315297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. clearsynth.com [clearsynth.com]

- 6. 21-Dehydro Budesonide-D8 [artis-standards.com]

- 7. 21-Dehydro Budesonide | CAS 85234-63-5 | LGC Standards [lgcstandards.com]

- 8. esschemco.com [esschemco.com]

- 9. sciex.com [sciex.com]

- 10. lcms.cz [lcms.cz]

- 11. What is the mechanism of Budesonide? [synapse.patsnap.com]

- 12. What is the mechanism of action of Budesonide? [synapse.patsnap.com]

An In-depth Technical Guide to 21-Dehydro Budesonide-d8-1: Chemical Structure and Properties

This technical guide provides a comprehensive overview of 21-Dehydro Budesonide-d8-1, a deuterated analog of a significant Budesonide impurity. Designed for researchers, scientists, and professionals in drug development, this document details the chemical structure, physicochemical properties, and its role in pharmaceutical analysis.

Introduction

21-Dehydro Budesonide, also known as Budesonide EP Impurity D, is a primary degradation product of Budesonide, a potent glucocorticoid used in the treatment of asthma and other inflammatory conditions. The formation of this impurity occurs through the oxidation of the C21 hydroxyl group of Budesonide to an aldehyde. Its deuterated isotopologue, this compound, serves as a critical internal standard for its accurate quantification in complex matrices using sensitive analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). The stable isotope label allows for precise differentiation from the non-labeled analyte, which is essential for quality control and stability studies of Budesonide-containing pharmaceutical products.

Chemical Structure and Properties

The chemical structure of 21-Dehydro Budesonide is characterized by the pregnane steroid skeleton of Budesonide, with the key difference being the presence of an aldehyde group at the C21 position instead of a hydroxyl group. The "-d8" designation in this compound indicates the presence of eight deuterium atoms, typically on the butylidene group, to increase its molecular weight for use as an internal standard.

Physicochemical Properties

The following tables summarize the key chemical and physical properties of this compound and its non-deuterated counterpart.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C25H24D8O6 | [1][2] |

| Molecular Weight | 436.57 g/mol | [1][2] |

| Synonyms | (11β,16α)-16,17-[(Butylidene-d8)bis(oxy)]-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al | [2] |

Table 2: Chemical and Physical Properties of 21-Dehydro Budesonide (Non-Deuterated)

| Property | Value | Source |

| CAS Number | 85234-63-5 | [3][4][5][6] |

| Molecular Formula | C25H32O6 | [3][4][5][6] |

| Molecular Weight | 428.52 g/mol | [4][5][6] |

| Appearance | Pale Yellow Solid | [4][5] |

| Melting Point | >110°C (decomposes) | [5] |

| Boiling Point (Predicted) | 572.5 ± 50.0 °C | [5] |

| Density (Predicted) | 1.27 ± 0.1 g/cm³ | [5] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [5] |

| InChIKey | UHEOYIKQUMWUPY-KWVAZRHASA-N | [3] |

| SMILES | CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4--INVALID-LINK--O)C | [3] |

| Synonyms | Budesonide EP Impurity D, Budesonide Aldehyde Impurity, (11β,16α)-16,17-[Butylidenebis(oxy)]-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al | [4][7] |

Formation and Synthesis

Formation of 21-Dehydro Budesonide

21-Dehydro Budesonide is not typically a process impurity from the synthesis of Budesonide but rather a degradation product that forms over time. The principal pathway for its formation is the aerobic oxidation of the primary alcohol at the C21 position of the Budesonide molecule to an aldehyde.[4] This oxidative degradation is a critical factor in the stability of Budesonide formulations.[4]

Caption: Oxidative degradation of Budesonide to 21-Dehydro Budesonide.

Synthesis of this compound

Role in Pharmaceutical Analysis

The primary application of this compound is as an internal standard in analytical methods developed for the quantitative analysis of 21-Dehydro Budesonide in Budesonide drug substances and products.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques for the detection and quantification of Budesonide impurities.[4]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is widely used for routine quality control to monitor the levels of 21-Dehydro Budesonide. A stability-indicating HPLC method can separate Budesonide from its degradation products, including 21-Dehydro Budesonide.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and LC-MS/MS offer higher sensitivity and selectivity, making them ideal for the trace-level quantification of impurities. In these methods, this compound is added to the sample as an internal standard. Due to its identical chemical properties to the non-labeled analyte, it co-elutes from the chromatography column. However, it is distinguished by its higher mass-to-charge ratio in the mass spectrometer, allowing for highly accurate and precise quantification.

While the use of these techniques is well-established, specific validated protocols with detailed experimental parameters for this compound are often proprietary to the developing laboratories.

Caption: Generalized workflow for the analysis of 21-Dehydro Budesonide.

Conclusion

This compound is an indispensable tool in the pharmaceutical industry for ensuring the quality, safety, and stability of Budesonide formulations. Its role as a deuterated internal standard facilitates the precise and accurate measurement of its corresponding non-labeled impurity. A thorough understanding of its chemical properties and formation is crucial for the development of robust analytical methods and for controlling degradation in pharmaceutical products. This guide provides a foundational understanding for researchers and professionals working with Budesonide and its related compounds.

References

- 1. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy [scirp.org]

- 3. Kinetics and mechanisms of budesonide degradation in propylene glycol solutions - ProQuest [proquest.com]

- 4. 21-Dehydro Budesonide | 85234-63-5 | Benchchem [benchchem.com]

- 5. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV | CoLab [colab.ws]

- 6. researchgate.net [researchgate.net]

- 7. synthinkchemicals.com [synthinkchemicals.com]

An In-depth Technical Guide to the Synthesis and Characterization of 21-Dehydro Budesonide-d8-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 21-Dehydro Budesonide-d8-1, an isotopically labeled derivative of a significant Budesonide impurity. This document is intended to serve as a core resource for researchers and professionals involved in drug metabolism studies, pharmacokinetic analysis, and the development of analytical standards.

Introduction

Budesonide is a potent glucocorticoid widely used in the treatment of asthma, inflammatory bowel disease, and other inflammatory conditions.[1][2][3][4][5] 21-Dehydro Budesonide is a primary degradation product of Budesonide, formed through the oxidation of the C21 hydroxyl group to an aldehyde.[6] As a key impurity, its monitoring is crucial for the quality control of Budesonide formulations.[6] The deuterated analog, this compound, serves as an invaluable internal standard for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods, enabling precise and accurate measurements in complex biological matrices.[6]

This guide details the synthetic route to this compound from its deuterated precursor, Budesonide-d8, and outlines the essential analytical techniques for its structural confirmation and purity assessment.

Synthesis of this compound

The synthesis of this compound is achieved through the selective oxidation of the primary alcohol at the C21 position of Budesonide-d8. This transformation converts the hydroxymethyl group into a formyl group, yielding the desired aldehyde.

Synthetic Pathway

The logical flow of the synthesis is depicted below:

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

-

Budesonide-d8

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Budesonide-d8 in anhydrous dichloromethane.

-

Oxidation: To the stirred solution, add a mild oxidizing agent such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a portion-wise manner at room temperature. The use of a mild oxidant is crucial to prevent over-oxidation to the carboxylic acid.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate for DMP). Dilute the reaction mixture with dichloromethane and filter through a pad of celite to remove solid byproducts.

-

Extraction: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₅H₂₄D₈O₆ |

| Molecular Weight | 436.57 g/mol |

| Appearance | Pale Yellow Solid |

| Purity (by HPLC) | >95% |

High-Performance Liquid Chromatography (HPLC)

HPLC is utilized to determine the purity of the synthesized compound and to separate it from the starting material and any byproducts.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is employed for the confirmation of the molecular weight of this compound.

Experimental Protocol:

-

LC System: A high-performance liquid chromatography system.

-

Mass Spectrometer: A triple quadrupole or time-of-flight (TOF) mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive mode.

-

LC Conditions: Similar to the HPLC method described above.

-

MS Parameters:

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Gas Flow: Nitrogen at appropriate rates for desolvation and cone gas.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound, confirming the presence of the aldehyde group and the overall steroid scaffold.

Experimental Protocol:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Experiments:

-

¹H NMR: To identify the proton signals, particularly the characteristic aldehyde proton signal around 9.5-10.0 ppm.

-

¹³C NMR: To confirm the presence of the carbonyl carbon of the aldehyde and other carbon signals.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the complete structure.

-

Biological Context: Glucocorticoid Receptor Signaling Pathway

Budesonide, the parent compound, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The signaling pathway is initiated by the binding of Budesonide to the cytoplasmic GR, which then translocates to the nucleus and modulates gene expression.

Caption: Budesonide's glucocorticoid receptor signaling pathway.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The provided experimental protocols offer a starting point for researchers to produce and validate this important analytical standard. The successful synthesis and rigorous characterization of this isotopically labeled compound will facilitate more accurate and reliable bioanalytical studies, ultimately contributing to the safer and more effective use of Budesonide in clinical practice.

References

- 1. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciex.com [sciex.com]

- 3. A stability-indicating HPLC assay method for budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. storage.googleapis.com [storage.googleapis.com]

- 5. rjptonline.org [rjptonline.org]

- 6. An LC–MS/MS method for the determination of budesonide and 16α-hydroxyprednisolone in dog plasma - PMC [pmc.ncbi.nlm.nih.gov]

21-Dehydro Budesonide-d8-1 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 21-Dehydro Budesonide-d8-1, an isotopically labeled impurity of the corticosteroid Budesonide. The information is compiled from publicly available data from chemical suppliers and scientific literature.

Quantitative Data

The following table summarizes the available quantitative data for this compound and its unlabeled counterpart. This information is crucial for quality control and analytical method development.

| Property | This compound | 21-Dehydro Budesonide | Budesonide-d8 | Source |

| Synonym | (11β,16α)-16,17-[(Butylidene-d8)bis(oxy)]-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al | (11β,16α)-16,17-[Butylidenebis(oxy)]-11-hydroxy-3,20-dioxo-pregna-1,4-dien-21-al; Budesonide EP Impurity D | - | [1][2] |

| CAS Number | Not consistently available | 85234-63-5 | 1105542-94-6 | [3][4][5] |

| Molecular Formula | C₂₅H₂₄D₈O₆ | C₂₅H₃₂O₆ | C₂₅H₂₆D₈O₆ | [3][4][5] |

| Molecular Weight | 436.57 g/mol | 428.52 g/mol | 438.58 g/mol | [3][4][5] |

| Purity | - | >95% (HPLC) | 98.3% by HPLC; >98% atom D | [3][5] |

| Appearance | - | Pale Yellow Solid | White solid | [5][6] |

| Storage Temperature | Recommended conditions in the Certificate of Analysis | -20°C | - | [3][7] |

Experimental Protocols

While specific experimental protocols from a single Certificate of Analysis are not available, this section outlines the general methodologies used for the analysis of Budesonide and its impurities, based on information from suppliers and related literature.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of 21-Dehydro Budesonide and for impurity profiling of Budesonide drug products.[6]

Objective: To separate and quantify 21-Dehydro Budesonide from the active pharmaceutical ingredient (API) Budesonide and other related impurities.

Typical Instrumentation:

-

HPLC system with a UV detector.[6]

-

Reverse-phase C18 column.

General Procedure:

-

Standard and Sample Preparation:

-

Prepare a standard solution of 21-Dehydro Budesonide of known concentration in a suitable solvent (e.g., acetonitrile/water mixture).

-

Prepare a sample solution of the Budesonide drug substance or product at a specified concentration.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25 °C).

-

Detection Wavelength: UV detection at a wavelength where both Budesonide and 21-Dehydro Budesonide have significant absorbance.

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peaks based on their retention times compared to the standard.

-

Calculate the purity or impurity levels by comparing the peak areas.

-

Signaling Pathway of Budesonide

21-Dehydro Budesonide is a key impurity and degradation product of Budesonide.[6] Understanding the mechanism of action of the parent compound is essential for evaluating the potential biological activity of its impurities. Budesonide is a potent glucocorticoid that exerts its anti-inflammatory effects through interaction with glucocorticoid receptors (GR).[8][9]

The primary mechanism involves the binding of Budesonide to the cytoplasmic glucocorticoid receptor, which then translocates to the nucleus.[10] In the nucleus, the Budesonide-GR complex binds to glucocorticoid response elements (GREs) on DNA, leading to the modulation of gene expression.[9][10] This results in the increased expression of anti-inflammatory proteins and the decreased expression of pro-inflammatory proteins.[8]

Caption: Budesonide's mechanism of action.

Experimental Workflow: Impurity Identification

The following diagram illustrates a typical workflow for the identification and characterization of an impurity like 21-Dehydro Budesonide in a pharmaceutical product.

References

- 1. 21-Dehydro Budesonide-D8 [artis-standards.com]

- 2. 21-Dehydro Budesonide | CAS# 85234-63-5 | C₂₅H₃₂O₆ [symteraanalytics.com]

- 3. 21-Dehydro Budesonide | CAS 85234-63-5 | LGC Standards [lgcstandards.com]

- 4. clearsynth.com [clearsynth.com]

- 5. esschemco.com [esschemco.com]

- 6. 21-Dehydro Budesonide | 85234-63-5 | Benchchem [benchchem.com]

- 7. This compound MedChemExpress (MCE) [chembk.com]

- 8. What is the mechanism of Budesonide? [synapse.patsnap.com]

- 9. What is the mechanism of action of Budesonide? [synapse.patsnap.com]

- 10. pharmacyfreak.com [pharmacyfreak.com]

A Technical Guide to 21-Dehydro Budesonide-d8-1 for Research Applications

This in-depth technical guide is intended for researchers, scientists, and drug development professionals interested in the use of 21-Dehydro Budesonide-d8-1. This deuterated analog of a key Budesonide impurity and metabolite serves as an invaluable tool in pharmacokinetic and metabolic studies. This document provides a comprehensive overview of its suppliers, relevant experimental protocols, and the biological pathways in which it is implicated.

Introduction

21-Dehydro Budesonide is a significant impurity and metabolite of Budesonide, a potent synthetic corticosteroid widely used for its anti-inflammatory properties in the treatment of asthma, inflammatory bowel disease, and other conditions.[1][2][3] The deuterated isotopologue, this compound, is a critical internal standard for sensitive and accurate quantification in complex biological matrices using mass spectrometry-based methods.[4] Its use mitigates matrix effects and variations in sample processing, leading to more reliable and reproducible results in research and clinical settings.

Suppliers of this compound and Related Compounds

A number of chemical suppliers provide this compound and its non-deuterated counterpart for research purposes. The table below summarizes key information from various suppliers to aid in the selection of the most suitable material for your experimental needs.

| Supplier | Product Name | Catalog Number | CAS Number (Unlabeled) | Molecular Formula (Deuterated) | Purity | Notes |

| MedChemExpress | This compound | HY-157585S | 85234-63-5 | C₂₅H₂₄D₈O₆ | Not specified | Labeled probe for glucocorticoid receptors.[4] |

| Clearsynth | 21-Dehydro Budesonide-D8 | CS-F-00087 | 85234-63-5 | C₂₅H₂₄D₈O₆ | Not specified | Accompanied by a Certificate of Analysis.[5][6] |

| Artis Standards | 21-Dehydro Budesonide-D8 | AA0213 | Not specified | C₂₅H₂₄D₈O₆ | Not specified | Stable isotope-labeled internal standard.[7] |

| ESS Chem Co. | Budesonide-D8 | ESS0212 | 1105542-94-6 (labeled) | C₂₅H₂₆D₈O₆ | 98.3% by HPLC; >98% atom D | Deuterated Budesonide, the parent compound.[8] |

| ESS Chem Co. | 21-Dehydro Budesonide | ESS0213 | 85234-63-5 | C₂₅H₃₂O₆ | 96.7% by HPLC | Non-deuterated form.[9][10] |

| LGC Standards | 21-Dehydro Budesonide | TRC-B689500 | 85234-63-5 | C₂₅H₃₂O₆ | >95% (HPLC) | API reference standard and impurity.[11][12] |

| SynThink | Budesonide EP Impurity D | SA14104 | 85234-63-5 | C₂₅H₃₂O₆ | Not specified | Provided with a comprehensive data package.[13] |

Experimental Protocols

Synthesis of 21-Dehydro Budesonide Impurities

The synthesis of 21-Dehydro Budesonide and its deuterated analog typically involves a two-step process starting from Budesonide or its deuterated isotopologue. A general synthetic approach is outlined in the patent literature and involves:[14][15]

-

Acylation: Budesonide is reacted with an acylating agent such as butyryl chloride or butyric anhydride in the presence of an organic solvent and an acid-binding agent (e.g., triethylamine). This step targets the hydroxyl groups of Budesonide.

-

Oxidation: The resulting intermediate is then oxidized to yield the 21-dehydro derivative. A common oxidizing agent used for this transformation is the Dess-Martin periodinane.

A similar strategy would be employed for the synthesis of the deuterated analog, starting with Budesonide-d8.

Analytical Methodology: LC-MS/MS for Steroid Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of steroids and their metabolites in biological samples due to its high sensitivity and specificity.[9][16] A typical workflow for the analysis of this compound as an internal standard is described below.

1. Sample Preparation:

-

Protein Precipitation: To remove the bulk of proteins, an organic solvent like acetonitrile is added to the serum or plasma sample. The sample is vortexed and then centrifuged to pellet the precipitated proteins.

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):

-

LLE: The supernatant from the protein precipitation step is subjected to extraction with an immiscible organic solvent such as methyl tert-butyl ether (MTBE) or a mixture of diethyl ether and dichloromethane to isolate the steroids.

-

SPE: Alternatively, the supernatant can be loaded onto an SPE cartridge (e.g., C18) to bind the steroids, which are then eluted with an appropriate organic solvent.

-

-

Evaporation and Reconstitution: The organic extract is evaporated to dryness under a stream of nitrogen. The dried residue is then reconstituted in a solvent compatible with the LC mobile phase, such as a methanol/water mixture.[5]

2. Chromatographic Separation:

-

Column: A reversed-phase column, such as a C18 or PFP (pentafluorophenyl) column, is commonly used for the separation of steroids.[5][17]

-

Mobile Phase: A gradient elution with a binary solvent system is typically employed. Common mobile phases are water with a small amount of acid (e.g., 0.1% formic acid) as solvent A and an organic modifier like methanol or acetonitrile as solvent B.[18]

-

Flow Rate and Temperature: The flow rate is typically in the range of 0.3-1.0 mL/min, and the column is often heated (e.g., to 45°C) to improve peak shape and reduce viscosity.[5]

3. Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of steroids.

-

Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte (21-Dehydro Budesonide) and the internal standard (this compound) are monitored for selective and sensitive quantification.

Signaling Pathways

Budesonide, the parent compound of 21-Dehydro Budesonide, exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR).[11] The binding of Budesonide to the cytoplasmic GR initiates a cascade of events that ultimately leads to the modulation of gene expression.

Glucocorticoid Receptor Signaling Pathway

The canonical signaling pathway of glucocorticoids like Budesonide involves the following key steps:

-

Ligand Binding: Budesonide, being lipophilic, diffuses across the cell membrane and binds to the GR in the cytoplasm. The GR is part of a multiprotein complex that includes heat shock proteins (HSPs).[11]

-

Conformational Change and Dissociation: Ligand binding induces a conformational change in the GR, leading to the dissociation of the HSPs.

-

Nuclear Translocation: The activated ligand-receptor complex translocates into the nucleus.

-

Gene Regulation: In the nucleus, the complex can act in two primary ways:

-

Transactivation: The GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like lipocortin-1.[11]

-

Transrepression: The GR can also interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby repressing the expression of inflammatory cytokines, chemokines, and adhesion molecules.[3]

-

In addition to this classical genomic pathway, glucocorticoids can also elicit rapid, non-genomic effects through membrane-bound receptors and modulation of intracellular signaling cascades.[1]

Caption: Glucocorticoid receptor signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the quantification of a steroid analyte using an internal standard like this compound.

Caption: LC-MS/MS analytical workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. The Modulation of Cell Plasticity by Budesonide: Beyond the Metabolic and Anti-Inflammatory Actions of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. 21-Dehydro Budesonide | 85234-63-5 | Benchchem [benchchem.com]

- 5. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. clearsynth.com [clearsynth.com]

- 7. 21-Dehydro Budesonide-D8 [artis-isotopes.com]

- 8. esschemco.com [esschemco.com]

- 9. benchchem.com [benchchem.com]

- 10. esschemco.com [esschemco.com]

- 11. What is the mechanism of action of Budesonide? [synapse.patsnap.com]

- 12. 21-Dehydro Budesonide | CAS 85234-63-5 | LGC Standards [lgcstandards.com]

- 13. synthinkchemicals.com [synthinkchemicals.com]

- 14. CN110078784A - A kind of synthetic method of budesonide impurity USP-Z1 - Google Patents [patents.google.com]

- 15. CN110078784B - Synthesis method of budesonide impurity USP-Z1 - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. research.birmingham.ac.uk [research.birmingham.ac.uk]

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Budesonide Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated budesonide standards, primarily focusing on Budesonide-d8. It is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key biological and analytical processes.

Introduction to Deuterated Budesonide Standards

Budesonide is a potent glucocorticoid with a high topical anti-inflammatory effect, widely used in the management of asthma, allergic rhinitis, and inflammatory bowel disease.[1] Deuterated analogs of pharmaceutical compounds, such as Budesonide-d8, serve as indispensable internal standards in bioanalytical studies. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a molecule with a higher mass but nearly identical physicochemical properties to the parent drug. This characteristic allows for precise quantification in complex biological matrices using mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), by correcting for variability during sample processing and analysis.[2]

Physical Properties

Deuterated budesonide standards are typically supplied as a solid, crystalline powder.[3][4] The introduction of deuterium atoms does not significantly alter the macroscopic physical properties compared to the non-deuterated parent compound.

| Property | Value | References |

| Physical Form | Solid, white to off-white powder | [3][4] |

| Melting Point | 228-236 °C (with decomposition) | [5] |

| Solubility | Slightly soluble in Dichloromethane and DMSO. | [3][5] |

| Storage | Long-term storage is recommended at -20°C. May be stored at room temperature for short periods. | [3][5] |

| Stability | Stable for at least 2 years when stored under recommended conditions. | [3] |

Chemical Properties

The chemical identity of deuterated budesonide is defined by its molecular structure, weight, and spectroscopic characteristics. Budesonide-d8 has eight deuterium atoms incorporated into its structure.

| Property | Value | References |

| Chemical Name | (11β,16α)-16,17-[butylidene-1,2,2,3,3,4,4,4-d8-bis(oxy)]-11,21-dihydroxy-pregna-1,4-diene-3,20-dione | [3] |

| CAS Number | 1105542-94-6 | [3] |

| Molecular Formula | C₂₅H₂₆D₈O₆ | [3] |

| Molecular Weight | 438.58 g/mol | [4] |

| Isotopic Purity | ≥98% deuterated forms (d1-d8) | [3] |

Experimental Protocols

Accurate characterization of deuterated budesonide standards is crucial for their effective use in research and development. The following are detailed methodologies for key experiments.

Determination of Solubility

This protocol outlines a method for determining the solubility of deuterated budesonide in various solvents.

-

Materials : Deuterated budesonide standard, desired solvents (e.g., dichloromethane, DMSO, methanol, water), analytical balance, vials, magnetic stirrer, and a method for quantification (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure :

-

Add an excess amount of the deuterated budesonide standard to a known volume of the solvent in a vial.

-

Seal the vial to prevent solvent evaporation.

-

Stir the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

After stirring, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant using a suitable syringe filter (e.g., 0.22 µm).

-

Quantify the concentration of the dissolved deuterated budesonide in the filtrate using a validated analytical method.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and isotopic labeling pattern of deuterated budesonide.

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation :

-

Dissolve an appropriate amount of the deuterated budesonide standard in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition :

-

Acquire a ¹H NMR spectrum to confirm the absence or significant reduction of signals at the positions of deuteration.

-

Acquire a ¹³C NMR spectrum to confirm the carbon skeleton of the molecule. The signals for deuterated carbons will appear as multiplets due to C-D coupling.

-

Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be used for complete structural elucidation and assignment of all proton and carbon signals.[6]

-

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for which deuterated standards are used and is also employed for their characterization.

-

Instrumentation : A high-resolution mass spectrometer, typically coupled with a liquid chromatography system (LC-MS/MS).

-

Sample Preparation :

-

Prepare a dilute solution of the deuterated budesonide standard in a suitable solvent (e.g., acetonitrile/water mixture).

-

-

Data Acquisition :

-

Infuse the solution directly into the mass spectrometer or inject it into the LC-MS/MS system.

-

Acquire a full-scan mass spectrum in a suitable ionization mode (e.g., electrospray ionization - ESI) to determine the molecular ion peak and confirm the molecular weight.

-

Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion of the deuterated standard as the precursor ion and fragmenting it to obtain a characteristic product ion spectrum. These specific precursor-to-product ion transitions are used for quantification in Multiple Reaction Monitoring (MRM) mode. For Budesonide-d8, a common MRM transition is m/z 439.3 → 323.2.[7]

-

Infrared (IR) Spectroscopy

IR spectroscopy can be used to confirm the functional groups present in the molecule and to observe the characteristic C-D vibrations.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation :

-

Prepare a KBr pellet by mixing a small amount of the deuterated budesonide standard with dry potassium bromide and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition :

-

Place the sample in the spectrometer and acquire the IR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

-

The resulting spectrum should be compared to that of the non-deuterated budesonide standard. The key differences will be the presence of C-D stretching and bending vibrations (typically in the 2200-2100 cm⁻¹ and below 1000 cm⁻¹ regions, respectively) and the absence or reduced intensity of the corresponding C-H vibrations.

-

Mandatory Visualizations

Signaling Pathway of Budesonide

Budesonide exerts its anti-inflammatory effects primarily through its interaction with glucocorticoid receptors (GR). The following diagram illustrates the key steps in its mechanism of action.[3]

References

- 1. A sensitive and high-throughput LC-ESI-MS/MS method to detect budesonide in human plasma: application to an evaluation of pharmacokinetics of budesonide intranasal formulations with and without charcoal-block in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. usbio.net [usbio.net]

- 6. mdpi.com [mdpi.com]

- 7. sciex.com [sciex.com]

The Gold Standard: An In-depth Technical Guide to Isotopic Labeling of Corticosteroid Standards

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, synthesis, and application of isotopically labeled corticosteroid standards. These standards are indispensable tools in quantitative bioanalysis, offering unparalleled accuracy and precision, particularly in the context of isotope dilution mass spectrometry (IDMS). This document details the underlying concepts, experimental methodologies, and data interpretation essential for the effective use of these critical reagents in research and drug development.

Core Principles of Isotopic Labeling in Corticosteroid Analysis

Isotopic labeling is a technique where one or more atoms in a molecule are replaced by their heavier, stable isotopes, such as deuterium (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O)[1]. When applied to corticosteroid standards, this modification results in a compound that is chemically identical to the endogenous analyte but has a different mass-to-charge ratio (m/z)[1]. This mass difference is the cornerstone of isotope dilution mass spectrometry (IDMS), the gold standard for the quantitative analysis of small molecules in complex biological matrices[1].

The ideal isotopically labeled internal standard co-elutes with the analyte during chromatographic separation and exhibits the same ionization efficiency and fragmentation pattern in the mass spectrometer. By adding a known amount of the labeled standard to a sample, any variations in sample preparation, chromatographic injection, and instrument response affect both the analyte and the standard equally. Consequently, the ratio of the analyte's signal to the standard's signal remains constant, enabling highly accurate and precise quantification.

Choosing the Right Isotope: Deuterium (²H) vs. Carbon-13 (¹³C)

The choice between deuterium and carbon-13 for labeling is a critical consideration in method development.

-

Deuterated (²H) Standards: These are generally less expensive and more readily available[2]. However, they can be prone to isotopic instability, where deuterium atoms may exchange with protons in the surrounding solvent, particularly if the label is on an exchangeable site like a hydroxyl group (-OH)[2]. This can compromise the accuracy of quantification. Additionally, the significant mass difference between hydrogen and deuterium can sometimes lead to a slight chromatographic shift, causing the standard to separate from the analyte, which can be problematic in complex matrixes with significant ion suppression[3].

-

Carbon-13 (¹³C) Labeled Standards: These standards are chemically stable with no risk of isotope exchange[2]. They co-elute perfectly with the endogenous analyte, ensuring that both experience the same matrix effects, leading to more accurate compensation[3]. While typically more expensive due to a more complex synthesis, the enhanced data reliability often justifies the initial cost, especially for assays requiring high accuracy[2].

Data Presentation: Quantitative Performance of Isotopic Labeled Corticosteroid Standards

The following tables summarize key quantitative data from various studies employing isotopically labeled corticosteroid standards in conjunction with LC-MS/MS. This data highlights the performance characteristics of these methods.

Table 1: Lower Limits of Quantification (LLOQ) for Corticosteroids using Isotope Dilution LC-MS/MS

| Corticosteroid | Labeled Standard Used | Matrix | LLOQ (ng/mL) | Citation(s) |

| Cortisol | d4-Cortisol | Human Plasma | 0.5 | [4] |

| Cortisone | d8-Cortisone | Human Plasma | 0.5 | [4] |

| Dexamethasone | d4-Dexamethasone | Human Plasma | 0.5 | [4] |

| 11-Deoxycortisol | d5-11-Deoxycortisol | Human Serum | 0.005 | [5] |

| 17-OH Progesterone | d8-17-OH Progesterone | Human Serum | 0.005 | [5] |

| Aldosterone | d7-Aldosterone | Human Serum | 0.01 | [5] |

| Androstenedione | d7-Androstenedione | Human Serum | 0.001 | [5] |

| Corticosterone | d8-Corticosterone | Human Serum | 0.01 | [5] |

| Estradiol | ¹³C₃-Estradiol | Human Serum | 0.005 | [5] |

| Estrone | d4-Estrone | Human Serum | 0.005 | [5] |

| Progesterone | d9-Progesterone | Human Serum | 0.005 | [5] |

| Testosterone | d3-Testosterone | Human Serum | 0.002 | [5] |

Table 2: Precision and Accuracy Data for Corticosteroid Analysis using Isotope Dilution LC-MS/MS

| Corticosteroid | Labeled Standard | Matrix | Concentration (ng/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy/Recovery (%) | Citation(s) |

| Cortisol | d4-Cortisol | Human Plasma | 5 and 200 | 2.0 - 3.7 | 2.0 - 3.7 | 91.6 - 113.0 | [4] |

| Dexamethasone | d4-Dexamethasone | Human Plasma | 1 and 20 | 1.5 - 6.9 | 1.5 - 6.9 | 91.6 - 113.0 | [4] |

| Multiple Steroids | Various Deuterated | Human Serum | N/A | < 15 | < 15 | 91.8 - 110.7 | [4] |

| Comprehensive Panel | Various Deuterated | Human Serum | 5 - 5000 pg/mL | < 10 | < 10 | > 75 | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of isotopically labeled corticosteroid standards and their application in quantitative analysis.

Protocol 1: Synthesis of a Deuterated Corticosteroid Standard (Example: d4-Cortisol)

This protocol is a generalized representation based on hydrogen-deuterium exchange and reductive deuteration reactions[7].

Materials:

-

Cortisone

-

Deuterated methanol (MeOD)

-

Sodium deuteroxide (NaOD)

-

Sodium borodeuteride (NaBD₄)

-

Reagents for protection of functional groups (e.g., for C-17 dihydroxyacetone side chain)

-

Appropriate solvents for extraction and purification

Procedure:

-

Protection of the C-17 Side Chain: The dihydroxyacetone side chain of cortisone is first protected to prevent unwanted reactions.

-

Hydrogen-Deuterium Exchange: The protected cortisone is subjected to a hydrogen-deuterium exchange reaction using a strong base like NaOD in deuterated methanol (MeOD). This step introduces deuterium atoms at specific positions.

-

Protection of the C-3 Carbonyl: The C-3 carbonyl group is then protected, for example, as a semicarbazone.

-

Reductive Deuteration: The C-11 keto group is reduced to a hydroxyl group using a deuterated reducing agent such as sodium borodeuteride (NaBD₄), which introduces a deuterium atom at the C-11 position.

-

Removal of Exchangeable Deuterium: Any exchangeable deuterium atoms are removed by reaction in a protic solvent with a non-deuterated base.

-

Deprotection: The protecting groups on the C-17 side chain and C-3 carbonyl are removed to yield the final d4-cortisol.

-

Purification: The final product is purified using techniques such as column chromatography and recrystallization.

-

Characterization: The isotopic purity and structure of the synthesized d4-cortisol are confirmed by mass spectrometry and NMR.

Protocol 2: Synthesis of a ¹³C-Labeled Corticosteroid Standard (Example: [1,2,3,4-¹³C₄]Cortisol)

This protocol is based on a total synthesis approach, which allows for precise placement of the ¹³C labels[8].

Materials:

-

¹³C-labeled starting materials (synthons)

-

Various reagents and catalysts for multi-step organic synthesis

-

Appropriate solvents for reactions, extraction, and purification

Procedure:

-

Multi-step Synthesis: The synthesis of [1,2,3,4-¹³C₄]cortisol involves a complex, multi-step total synthesis pathway.

-

Introduction of ¹³C Labels: The ¹³C atoms are introduced early in the synthesis using ¹³C-labeled building blocks.

-

Elaboration of the Corticosteroid Skeleton: The corticosteroid's characteristic four-ring structure and functional groups are built up through a series of chemical reactions.

-

Introduction of the Dihydroxyacetone Side Chain: The side chain at C-17 is constructed using established synthetic methods.

-

Introduction of the 11β-Hydroxyl Group: The hydroxyl group at the C-11 position is introduced, often through a stereoselective reduction.

-

Purification: The final ¹³C-labeled cortisol is purified using chromatographic techniques.

-

Characterization: The final product is rigorously characterized by mass spectrometry and NMR to confirm its structure and isotopic enrichment.

Protocol 3: Sample Preparation for Corticosteroid Analysis from Serum using Solid-Phase Extraction (SPE)

This is a general protocol for the extraction of corticosteroids from a biological matrix prior to LC-MS/MS analysis[1][5].

Materials:

-

Serum sample

-

Isotopically labeled internal standard solution

-

SPE cartridges (e.g., C18)

-

Methanol (for conditioning and elution)

-

Deionized water

-

Nitrogen evaporator

-

Reconstitution solvent (mobile phase)

Procedure:

-

Sample Pre-treatment: To a known volume of serum, add a precise amount of the isotopically labeled internal standard solution.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water through it.

-

Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with deionized water to remove polar interferences, followed by a weak organic solvent mixture (e.g., 5% methanol in water) to remove less polar interferences.

-

Drying: Dry the cartridge thoroughly under vacuum or with a stream of nitrogen.

-

Elution: Elute the corticosteroids from the cartridge using an appropriate organic solvent, such as methanol or acetonitrile.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.

Protocol 4: Derivatization of Corticosteroids for GC-MS Analysis

For GC-MS analysis, corticosteroids require derivatization to increase their volatility and thermal stability. Silylation is a common method[9].

Materials:

-

Dried corticosteroid extract

-

Silylating reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

-

Catalyst (e.g., ammonium iodide - NH₄I)

-

Anhydrous pyridine or other suitable solvent

Procedure:

-

Sample Preparation: Ensure the corticosteroid extract is completely dry.

-

Derivatization Reaction: Add the derivatization reagent mixture (e.g., MSTFA with a catalyst in pyridine) to the dried extract.

-

Incubation: Seal the reaction vial and heat it to ensure complete derivatization.

-

Analysis: The derivatized sample is then ready for injection into the GC-MS system.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and principles in the use of isotopically labeled corticosteroid standards.

Caption: Generalized workflow for the synthesis of an isotopically labeled corticosteroid standard.

Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS) for accurate quantification.

Caption: Experimental workflow for the analysis of corticosteroids using a labeled internal standard.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. biotage.com [biotage.com]

- 7. Preparation of multiply deuterium-labeled cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The synthesis of [1,2,3,4-13C] cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Budesonide in Human Plasma using 21-Dehydro Budesonide-d8-1 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Budesonide is a potent glucocorticoid used in the management of asthma, allergic rhinitis, and inflammatory bowel disease. Due to its low systemic bioavailability and therapeutic dosage, a highly sensitive and robust analytical method is required for pharmacokinetic studies and clinical monitoring. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of budesonide in human plasma. The method employs 21-Dehydro Budesonide-d8-1, a deuterated analog of a major metabolite, as an internal standard (IS) to ensure accuracy and precision.

Budesonide exerts its anti-inflammatory effects by binding to glucocorticoid receptors. This complex then translocates to the nucleus, where it modulates gene expression, leading to the suppression of pro-inflammatory cytokines and mediators.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to isolate budesonide and the internal standard from human plasma.

-

Plasma Sample Pre-treatment:

-

Thaw frozen human plasma samples at room temperature.

-

Vortex mix the plasma samples to ensure homogeneity.

-

Pipette 200 µL of plasma into a clean microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (this compound in methanol) to each plasma sample, except for blank samples.

-

Vortex mix for 10 seconds.

-

Add 200 µL of water and vortex again for 10 seconds.

-

-

Solid-Phase Extraction:

-

Condition a Phenomenex Strata-X RP SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of 100% methanol.

-

-

Sample Reconstitution:

-

Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water).

-

Vortex mix for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

Liquid Chromatography (LC) Conditions

Chromatographic separation is achieved using a reversed-phase C18 column.

| Parameter | Condition |

| LC System | Agilent 1290 Infinity UHPLC or equivalent |

| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 50 mm |

| Column Temperature | 30°C |

| Autosampler Temp | 10°C |

| Mobile Phase A | Water with 2.5 mM Ammonium Formate |

| Mobile Phase B | Methanol with 2.5 mM Ammonium Formate |

| Flow Rate | 0.2 mL/min |

| Injection Volume | 15 µL |

| Gradient Elution | Time (min) |

| 0.0 | |

| 2.0 | |

| 3.0 | |

| 3.1 | |

| 4.0 |

Mass Spectrometry (MS/MS) Conditions

An AB Sciex QTRAP® 5500 or a similar triple quadrupole mass spectrometer is used for detection.

| Parameter | Condition |

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Ion Source Gas 1 | 60 psi |

| Ion Source Gas 2 | 80 psi |

| Curtain Gas | 30 psi |

| Temperature | 600°C |

| IonSpray Voltage | 3000 V |

| Dwell Time | 75 ms |

| MRM Transitions | Compound |

| Budesonide | |

| This compound (IS) |

Data Presentation

Calibration Curve

The method demonstrated excellent linearity over the concentration range of 2.0 to 1024 pg/mL in human plasma.[1] A weighted (1/x²) linear regression was used for calibration.

| Concentration (pg/mL) | Accuracy (%) | Precision (%CV) |

| 2.0 (LLOQ) | 98.5 | 18.2 |

| 4.0 | 102.3 | 12.5 |

| 16.0 | 95.8 | 8.9 |

| 64.0 | 101.1 | 5.4 |

| 256.0 | 99.2 | 3.1 |

| 1024.0 | 103.5 | 1.8 |

Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated at four quality control (QC) levels.

| QC Level | Concentration (pg/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LLOQ | 2.0 | 105.0 | 14.3 | 102.5 | 16.7 |

| Low (LQC) | 6.0 | 97.8 | 9.8 | 99.1 | 11.2 |

| Medium (MQC) | 60.0 | 101.5 | 6.2 | 100.8 | 7.5 |

| High (HQC) | 800.0 | 98.9 | 4.1 | 99.5 | 5.3 |

Mandatory Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Budesonide.

Caption: Signaling pathway of Budesonide's anti-inflammatory action.

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantitative analysis of budesonide in human plasma. The use of this compound as an internal standard ensures reliable quantification, making this method suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The detailed protocol and performance characteristics demonstrate the robustness and applicability of this method in a research and drug development setting.

References

Application Notes and Protocols for the Quantitative Analysis of Budesonide using 21-Dehydro Budesonide-d8 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budesonide is a potent glucocorticoid steroid widely used in the treatment of asthma, allergic rhinitis, and inflammatory bowel disease. Accurate quantification of budesonide in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantitative analysis of budesonide in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing 21-Dehydro Budesonide-d8 as an internal standard (IS). The use of a stable isotope-labeled internal standard that is structurally similar to the analyte ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Principle of the Method

The method involves the extraction of budesonide and the internal standard from a biological matrix, followed by chromatographic separation and detection using tandem mass spectrometry. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Experimental Protocols

Materials and Reagents

-

Budesonide reference standard (≥98% purity)

-

21-Dehydro Budesonide-d8 internal standard (≥95% purity)[1]

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Water (deionized or Milli-Q)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (analytical grade)

-

Human plasma (K2EDTA as anticoagulant)

-

Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X RP or equivalent)[2]

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer equipped with an electrospray ionization (ESI) source[2][3]

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve budesonide and 21-Dehydro Budesonide-d8 in methanol to prepare individual stock solutions of 1 mg/mL.[4]

-

Working Standard Solutions: Serially dilute the budesonide stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions at various concentrations.

-

Internal Standard Working Solution (e.g., 10 ng/mL): Dilute the 21-Dehydro Budesonide-d8 stock solution with the same diluent to obtain a final concentration suitable for spiking into samples.

-

Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards ranging from 2 to 1024 pg/mL and QC samples at low, medium, and high concentrations (e.g., 7.5, 75, and 175 pg/mL).[3]

Sample Preparation (Solid Phase Extraction - SPE)

-

To 200 µL of plasma sample (blank, calibration standard, QC, or unknown), add 200 µL of water containing the internal standard (21-Dehydro Budesonide-d8).[2]

-

Vortex mix the samples.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[3]

-

Load the entire pre-treated sample onto the conditioned SPE cartridge.[3]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.

-

Reconstitute the residue in 100-200 µL of the mobile phase.[2][3]

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.1 µm)[3] |

| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate[5] |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Flow Rate | 0.4 mL/min[3] |

| Gradient | Optimized to ensure separation from matrix components. A typical gradient might be: 40% B to 90% B over 1 minute, hold for 1.5 minutes, then return to initial conditions.[3] |

| Injection Volume | 5-20 µL[3] |

| Column Temperature | 40°C[3] |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Budesonide: Q1: 431.3 -> Q3: 323.2, 147.1[2][4]21-Dehydro Budesonide-d8 (IS): Q1: 437.3 -> Q3: 323.2 (Predicted) |

| Ion Source Temperature | 600°C[2] |

| Ion Source Gas 1 (GS1) | 60 psi[2] |

| Ion Source Gas 2 (GS2) | 80 psi[2] |

| Curtain Gas | 30 psi[2] |

| Ionization Voltage | 3000 V[2] |

| Dwell Time | 75 ms[2] |

Note: The MRM transition for 21-Dehydro Budesonide-d8 is predicted based on the structure of 21-Dehydro Budesonide and the common fragmentation patterns of budesonide and its deuterated analogs. The precursor ion (Q1) is based on the molecular weight of the deuterated impurity. The product ion (Q3) is a common fragment observed for budesonide.

Data Presentation

Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for budesonide quantification.

Table 1: Linearity and Sensitivity

| Parameter | Typical Value | Reference(s) |

| Linearity Range | 2 - 1024 pg/mL | [2] |

| 10 - 1200 pg/mL | [2] | |

| 1 - 50 ng/mL (for DBS) | [4] | |

| Correlation Coefficient (r²) | > 0.99 | [3][4] |

| Lower Limit of Quantification (LLOQ) | 2 pg/mL | [3] |

| Limit of Detection (LOD) | Not always reported, but lower than LLOQ |

Table 2: Accuracy and Precision (Intra- and Inter-day)

| QC Level | Concentration (pg/mL) | Accuracy (% Bias) | Precision (%RSD) | Reference(s) |

| Low | 7.5 | Within ±15% | < 15% | [3] |

| Medium | 75 | Within ±15% | < 15% | [3] |

| High | 175 | Within ±15% | < 15% | [3] |

Table 3: Recovery

| Analyte | Extraction Method | Mean Recovery (%) | Reference(s) |

| Budesonide | SPE | 84.7 - 89.4% | [2] |

Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the quantitative analysis of budesonide using LC-MS/MS.

Caption: Workflow for budesonide quantification.

References

- 1. 21-Dehydro Budesonide | 85234-63-5 | Benchchem [benchchem.com]

- 2. A sensitive and high-throughput LC-ESI-MS/MS method to detect budesonide in human plasma: application to an evaluation of pharmacokinetics of budesonide intranasal formulations with and without charcoal-block in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. Development and validation of an assay for quantifying budesonide in dried blood spots collected from extremely low gestational age neonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: High-Throughput Bioanalytical Method for the Quantification of 21-Dehydro Budesonide in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, robust, and high-throughput bioanalytical method for the quantification of 21-Dehydro Budesonide in human plasma. The method utilizes 21-Dehydro Budesonide-d8-1 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is performed using a straightforward solid-phase extraction (SPE) protocol. Chromatographic separation is achieved on a reversed-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and monitoring of 21-Dehydro Budesonide, a known impurity and degradation product of Budesonide.[1][2]

Introduction

Budesonide is a potent glucocorticoid used in the treatment of asthma and other inflammatory conditions. 21-Dehydro Budesonide is a key impurity and degradation product of Budesonide, and its monitoring is crucial for quality control and safety assessment of Budesonide formulations.[1][2] The development of a reliable bioanalytical method for the quantification of 21-Dehydro Budesonide in biological matrices is therefore essential.

The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS analysis, as it effectively compensates for variability in sample preparation and matrix effects.[1] This application note details a method employing this compound as the internal standard for the accurate quantification of 21-Dehydro Budesonide in human plasma. The method is designed to be highly sensitive and suitable for high-throughput applications in a drug development setting.

Experimental

Materials and Reagents

-

21-Dehydro Budesonide analytical standard

-

This compound internal standard (IS)

-

Human plasma (K2EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation

A solid-phase extraction (SPE) method is employed for sample clean-up and analyte enrichment.[3][4]

-

Spiking: To 200 µL of human plasma, add 20 µL of the internal standard working solution (this compound in 50% methanol).

-

Dilution: Add 200 µL of water to the plasma sample and vortex to mix.

-

SPE Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the diluted plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3 µm)[3]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 30 |

| 5.0 | 30 |

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Temperature: 550°C

-

IonSpray Voltage: 5500 V

MRM Transitions:

| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Declustering Potential (DP) | Collision Energy (CE) |

| 21-Dehydro Budesonide | 429.2 | 309.2 | 80 | 25 |

| This compound | 437.2 | 317.2 | 80 | 25 |

Note: The exact MRM transitions and MS parameters should be optimized for the specific instrument used.

Results and Discussion

Method Validation

The bioanalytical method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability.

Linearity:

The method demonstrated excellent linearity over the concentration range of 10-2000 pg/mL for 21-Dehydro Budesonide in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A weighting factor of 1/x² was used.

| Parameter | Value |

| Calibration Range | 10 - 2000 pg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Regression Equation | y = mx + c |

Accuracy and Precision:

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 10 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |

| LQC | 30 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |

| MQC | 300 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |

| HQC | 1500 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |

Visualizations

Caption: Experimental workflow for plasma sample preparation.

Caption: Detailed steps of the Solid-Phase Extraction (SPE) protocol.